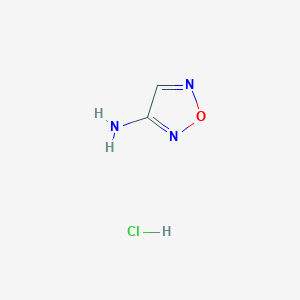![molecular formula C9H8N2O B13670039 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)
1-(Imidazo[1,5-a]pyridin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazo[1,5-a]pyridin-5-yl)ethanone is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various agrochemicals and pharmaceuticals . The compound’s unique chemical structure and properties make it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone can be achieved through several methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the use of 2-pyridyl ketones and alkylamines in the presence of molecular iodine as a catalyst . Another approach utilizes a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, are likely applied.
Chemical Reactions Analysis
Types of Reactions: 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Imidazo[1,5-a]pyridin-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-5-yl)ethanone: Another imidazo-pyridine derivative with similar structural features.
Imidazo[1,5-a]pyridin-3-ylidenes: Known for their strong π-accepting character.
Uniqueness: 1-(Imidazo[1,5-a]pyridin-5-yl)ethanone stands out due to its specific substitution pattern and the resulting unique chemical and biological properties
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-imidazo[1,5-a]pyridin-5-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8-5-10-6-11(8)9/h2-6H,1H3 |
InChI Key |
OLJPJPIUJXSNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=CN=CN21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


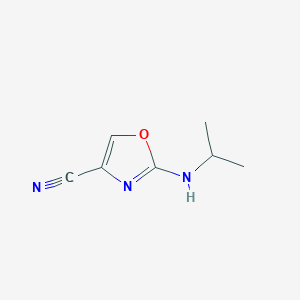
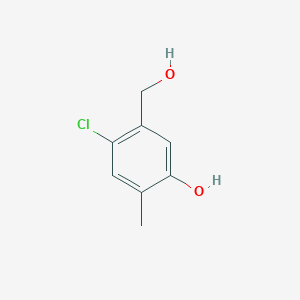

![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)

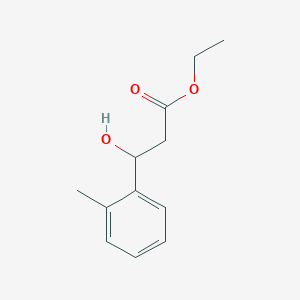
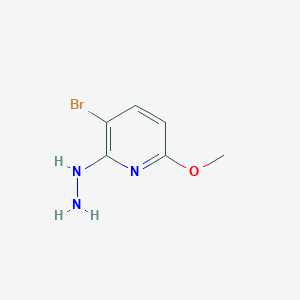
![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
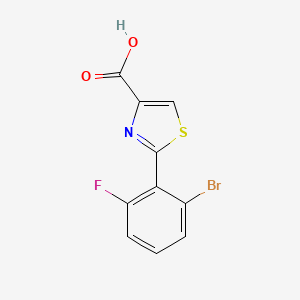
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)


